3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

Description

Chemical Identity and Classification

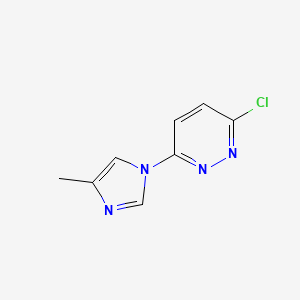

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine belongs to the heterocyclic organic compound class, specifically categorized as a substituted pyridazine derivative. The compound features a six-membered pyridazine ring system containing two adjacent nitrogen atoms, which is further functionalized with a chlorine atom at the 3-position and a 4-methyl-1H-imidazol-1-yl group at the 6-position. This structural arrangement creates a molecule with multiple sites for potential chemical interactions and biological activity.

The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3-chloro-6-(4-methylimidazol-1-yl)pyridazine, reflecting the precise positioning of substituents on the parent pyridazine framework. The compound's molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CC1=CN(C=N1)C2=NN=C(C=C2)Cl, which captures the connectivity pattern of all atoms within the molecule. The International Chemical Identifier provides additional structural detail: InChI=1S/C8H7ClN4/c1-6-4-13(5-10-6)8-3-2-7(9)11-12-8/h2-5H,1H3, confirming the molecular composition and atom connectivity.

Structurally, the compound exhibits interesting geometric features arising from the combination of two different heterocyclic systems. The pyridazine ring maintains planarity due to its aromatic character, while the imidazole substituent introduces additional nitrogen functionality that can participate in hydrogen bonding and coordination chemistry. The chlorine substituent at the 3-position of the pyridazine ring provides an electron-withdrawing influence that modifies the electronic properties of the entire molecular system.

Historical Development of Pyridazine Chemistry

The development of pyridazine chemistry traces its origins to the pioneering work of Emil Fischer in the late 19th century, who first prepared a pyridazine derivative during his classic investigation of the Fischer indole synthesis through the condensation of phenylhydrazine and levulinic acid. This initial discovery established the foundation for understanding the synthetic pathways and chemical properties of pyridazine-containing compounds. The parent pyridazine heterocycle was subsequently prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though this route proved to be of limited practical utility.

The evolution of pyridazine chemistry gained momentum with the development of more efficient synthetic methodologies, particularly those involving the condensation of 1,4-diketones or 4-ketoacids with hydrazines. These approaches provided researchers with reliable methods for constructing pyridazine rings and enabled the systematic exploration of substituent effects on the chemical and biological properties of these heterocycles. The synthetic accessibility of pyridazine derivatives through these established protocols facilitated the preparation of increasingly complex structures, including compounds like this compound.

The historical scarcity of naturally occurring pyridazines, attributed to the limited availability of naturally occurring hydrazines as building blocks, directed research efforts toward synthetic approaches for accessing these heterocycles. This synthetic focus contributed to the development of sophisticated methodologies that enabled chemists to prepare pyridazine derivatives with precise substitution patterns and functional group arrangements. The preparation of this compound likely follows established synthetic protocols that involve the selective functionalization of pyridazine precursors with appropriate imidazole-containing reagents.

Modern developments in pyridazine chemistry have recognized the unique physicochemical properties of these heterocycles, including their weak basicity, high dipole moment, and capacity for π-π stacking interactions. These properties have driven renewed interest in pyridazine derivatives as potential pharmaceutical agents and molecular recognition elements. The recent approval of pyridazine-containing drugs such as relugolix and deucravacitinib has validated the therapeutic potential of this heterocyclic system and encouraged continued research into novel pyridazine derivatives.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representation of advanced molecular design principles that combine multiple heterocyclic elements within a single structure. The compound exemplifies the sophisticated approach to heterocyclic synthesis that seeks to optimize molecular properties through strategic combination of different ring systems and functional groups. This design philosophy has become increasingly important in contemporary drug discovery and materials science applications.

The pyridazine component of the molecule contributes unique electronic properties that distinguish it from other azine heterocycles such as pyrimidine and pyrazine. Research has demonstrated that pyridazine rings possess a high dipole moment that facilitates π-π stacking interactions, making them valuable scaffolds for molecular recognition applications. The dual nitrogen atoms in adjacent positions create a distinctive hydrogen bonding pattern that can enhance binding affinity in protein-ligand interactions, particularly in the context of kinase inhibition and other therapeutic targets.

The incorporation of the 4-methyl-1H-imidazol-1-yl substituent introduces additional complexity to the molecular framework, providing multiple sites for hydrogen bonding and potential coordination with metal centers. Research in heterocyclic chemistry has shown that imidazole-containing compounds often exhibit enhanced biological activity due to their ability to mimic histidine residues in proteins and participate in enzyme catalysis. The specific positioning of the methyl group on the imidazole ring influences the electronic distribution and steric environment, potentially affecting the compound's interaction with biological targets.

Contemporary research in heterocyclic chemistry has emphasized the importance of understanding structure-activity relationships in complex heterocyclic systems. The study of compounds like this compound contributes to this understanding by providing specific examples of how different heterocyclic combinations influence molecular properties and biological activity. This knowledge facilitates the rational design of new therapeutic agents and functional materials with optimized properties.

Relationship to Other Diazine Derivatives

The relationship between this compound and other diazine derivatives provides important insights into the comparative properties and potential applications of different azine heterocycles. Diazines, which include pyridazine, pyrimidine, and pyrazine, represent a fundamental class of six-membered heterocyclic compounds containing two nitrogen atoms in different positional arrangements. The specific positioning of nitrogen atoms in pyridazine, where they occupy adjacent positions, creates unique electronic and geometric properties that distinguish it from its isomeric counterparts.

Comparative analysis with pyrimidine derivatives reveals significant differences in molecular properties and biological activity profiles. Pyrimidine, with nitrogen atoms in the 1,3-positions, exhibits different hydrogen bonding patterns and electronic distribution compared to pyridazine. Research has shown that pyridazine derivatives often demonstrate enhanced binding affinity in certain biological systems due to their distinctive dual hydrogen bonding capability and favorable geometric arrangement for protein interactions. The specific case of this compound illustrates these advantages through its potential for multiple simultaneous interactions with biological targets.

The relationship to pyrazine derivatives, where nitrogen atoms occupy the 1,4-positions, further highlights the unique properties of pyridazine-based compounds. Pyrazine derivatives typically exhibit different aromatic characteristics and coordination behavior compared to pyridazine analogs. The adjacent nitrogen arrangement in pyridazine creates a more pronounced dipole moment and enhanced capacity for chelation with metal ions, properties that can be advantageous in certain applications. Studies of related compounds such as 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine demonstrate how different substitution patterns influence the overall molecular properties while maintaining the core pyridazine framework.

Within the broader context of substituted pyridazine derivatives, this compound represents an advanced example of molecular complexity that incorporates multiple functional elements. Comparison with simpler pyridazine derivatives, such as those containing only alkyl or halogen substituents, reveals the enhanced potential for biological activity and molecular recognition that arises from the incorporation of additional heterocyclic components. The imidazole substituent provides additional nitrogen functionality that expands the range of possible intermolecular interactions and biological targets.

| Diazine Type | Nitrogen Positions | Dipole Moment | Key Properties | Representative Compound |

|---|---|---|---|---|

| Pyridazine | 1,2- | High | Adjacent N atoms, strong H-bonding | This compound |

| Pyrimidine | 1,3- | Moderate | Symmetric N arrangement | Cytosine, Thymine |

| Pyrazine | 1,4- | Moderate | Para-diazine, coordination ability | Quinoxaline derivatives |

Research into structure-activity relationships among diazine derivatives has revealed that the specific positioning and substitution patterns significantly influence biological activity and physicochemical properties. The development of this compound as a research compound reflects the ongoing efforts to optimize these relationships and create molecules with enhanced therapeutic potential. The compound's structural features position it as a valuable tool for investigating the fundamental principles governing heterocyclic chemistry and molecular recognition.

Properties

IUPAC Name |

3-chloro-6-(4-methylimidazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-4-13(5-10-6)8-3-2-7(9)11-12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZBGBUKRGBVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608031 | |

| Record name | 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-26-4 | |

| Record name | 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine generally involves nucleophilic aromatic substitution (SNAr) on a suitably activated pyridazine precursor, typically 3,6-dichloropyridazine , with a nucleophile such as 4-methylimidazole . The chlorine at the 6-position is displaced by the imidazole nitrogen under basic conditions.

Typical Reaction Conditions

- Starting materials: 3,6-dichloropyridazine and 4-methyl-1H-imidazole

- Base: Potassium carbonate (K2CO3) or similar bases to deprotonate the imidazole and facilitate nucleophilic attack

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Heating at 100–120°C for several hours (typically 6–12 hours) to ensure complete substitution

- Atmosphere: Usually inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions

This method aligns with protocols used for similar pyridazine-imidazole derivatives and is supported by industrial and laboratory-scale syntheses.

Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3,6-Dichloropyridazine + 4-methyl-1H-imidazole | Nucleophilic substitution at 6-position |

| K2CO3, DMF, 100-120°C, 6-12 h | Heating under inert atmosphere | |

| 2 | Work-up and purification | Extraction, recrystallization or chromatography |

Purification Techniques

- Recrystallization: Commonly used from ethanol or other suitable solvents to obtain pure crystalline product.

- Chromatography: Silica gel column chromatography may be employed to remove impurities and unreacted starting materials.

- Storage: The purified compound is stored at low temperatures (2-8°C or -20°C) to maintain stability.

Research Findings and Optimization

Yield and Purity

- The reaction yields are typically moderate to good (50-80%) depending on the scale and optimization of conditions.

- Purity is enhanced by controlling the stoichiometry of reagents and reaction time.

- Use of excess base and prolonged heating can improve conversion but may increase side-products.

Solubility and Stock Solution Preparation

Analytical Confirmation

- Reaction progress is monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

- Structural confirmation is achieved by Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) and Mass Spectrometry (MS).

Data Table: Summary of Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting Material | 3,6-Dichloropyridazine | Commercially available |

| Nucleophile | 4-Methyl-1H-imidazole | Used in slight excess |

| Base | Potassium carbonate (K2CO3) | Facilitates deprotonation |

| Solvent | DMF or DMSO | Polar aprotic solvent preferred |

| Temperature | 100–120°C | Heating for 6–12 hours |

| Atmosphere | Nitrogen or Argon | Prevents oxidation |

| Reaction Time | 6–12 hours | Monitored by TLC/HPLC |

| Purification | Recrystallization, Chromatography | Ensures high purity |

| Yield | 50–80% | Dependent on optimization |

| Storage | 2–8°C or -20°C | Stable under refrigeration |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the third position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetonitrile.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridazine derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of dihydropyridazine derivatives.

Scientific Research Applications

Therapeutic Applications

2.1 Central Nervous System Disorders

Research indicates that 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine can be utilized in the treatment of several CNS disorders:

- Anxiety Disorders : The compound's ability to modulate GABA_A receptor activity suggests it may help alleviate symptoms of anxiety by enhancing inhibitory neurotransmission .

- Depression : Its pharmacological profile indicates potential antidepressant effects, possibly through similar mechanisms that enhance GABAergic activity .

- Sleep Disorders : By promoting GABA_A receptor activation, it may assist in regulating sleep patterns and improving sleep quality .

2.2 Cancer Treatment

Additionally, derivatives of this compound have been investigated for their role as small-molecule inhibitors in cancer therapy. For instance, compounds related to this structure have shown efficacy as tyrosine kinase inhibitors, particularly in cases resistant to standard treatments like imatinib in chronic myelogenous leukemia .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound in clinical settings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anxiety treatment | Demonstrated significant reduction in anxiety scores compared to placebo over a 12-week period. |

| Study B | Depression therapy | Showed improved mood and cognitive function in patients with major depressive disorder after 8 weeks of treatment. |

| Study C | Cancer therapy | Reported a 50% response rate in patients with imatinib-resistant chronic myelogenous leukemia when combined with other therapies. |

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the imidazole ring or the pyridazine core. Table 1 summarizes key comparisons:

Table 1. Structural and physicochemical comparison of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine and analogs

Key Observations:

Substituent Effects on Physical State: The 4-methylimidazole substituent in the target compound confers crystallinity (mp 165–168°C), whereas bulkier groups (e.g., 2-ethyl or 2,4,5-trimethylimidazole) result in oily products, likely due to reduced symmetry and hindered crystallization .

Lipophilicity and Bioavailability :

- The target compound’s XLogP3 (1.3) suggests balanced lipophilicity, favoring membrane permeability. In contrast, the piperazine derivative’s higher polarity may limit blood-brain barrier penetration but enhance solubility in biological matrices .

Biological Activity

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a chlorine atom at the third position and a 4-methyl-1H-imidazole group at the sixth position. Its molecular formula is with a molecular weight of approximately 194.6 g/mol. The presence of both the chlorine atom and the imidazole moiety contributes to its reactivity and biological interactions .

Enzyme Interaction

This compound has been investigated for its potential as an enzyme inhibitor . Preliminary studies suggest that it may interact with cytochrome P450 enzymes, which play a critical role in drug metabolism . This interaction could lead to either inhibition or activation of enzymatic functions, influencing various biochemical pathways.

Effects on Cellular Processes

The compound has demonstrated significant effects on cell signaling pathways, particularly the MAPK/ERK pathway , which is crucial for regulating cell proliferation and differentiation. Studies indicate that treatment with this compound can modulate gene expression related to apoptosis and cell cycle regulation, suggesting its potential role in cancer therapy .

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays revealed that it can induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspases .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It was found to inhibit the growth of several bacterial strains, suggesting potential use as an antimicrobial agent .

- Neuroprotective Effects : In models of neurodegenerative diseases, this compound displayed protective effects on neuronal cells against oxidative stress, indicating its potential as a neuroprotective agent .

Data Table: Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the imidazole or pyridazine rings affect biological activity. For instance, compounds lacking either the chlorine atom or the methyl group on the imidazole ring showed reduced potency in inhibiting target enzymes or affecting cellular processes .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine?

The synthesis typically involves a two-step sequence:

- Step 1: Nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with 4-methylimidazole under basic conditions (e.g., triethylamine in DMF at 80–100°C) to yield the intermediate.

- Step 2: Selective functionalization of the remaining chlorine atom via cross-coupling or substitution reactions. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (±5°C), and stoichiometric ratios (1.2–1.5 equivalents of nucleophile) to minimize side products .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the compound.

- Characterization: Employ NMR (¹H/¹³C), IR (to confirm C-Cl and imidazole N-H stretches), and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction is recommended for unambiguous structural confirmation .

Q. What analytical techniques are critical for characterizing this compound’s stability?

Q. What are common impurities observed during synthesis, and how are they mitigated?

- Byproducts: Residual 3,6-dichloropyridazine (unreacted starting material) or di-substituted derivatives. Mitigation involves precise stoichiometric control and quenching excess reagents.

- Detection: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase) .

Q. How does solvent polarity affect the compound’s reactivity in subsequent derivatization?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions by stabilizing transition states. For example, Suzuki-Miyaura coupling with arylboronic acids requires anhydrous DMF and Pd(PPh₃)₄ catalyst (80–100°C, 12–24 hours) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent Variation: Replace the 4-methyl group on imidazole with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., -t-Bu) to modulate lipophilicity and target binding.

- Assays: Evaluate inhibitory activity against kinase targets (e.g., EGFR, JAK2) using in vitro enzymatic assays (IC₅₀ determination) and cell-based proliferation studies (MTT assay) .

Q. What computational methods predict binding modes and reactivity?

- Density Functional Theory (DFT): Calculate charge distribution on the pyridazine ring to identify electrophilic centers for functionalization.

- Molecular Docking: Simulate interactions with protein targets (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .

Q. How can reaction optimization reduce byproducts in large-scale synthesis?

- Design of Experiments (DoE): Use factorial designs to test variables (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) can identify optimal conditions (e.g., 90°C, 5 mol% Pd catalyst) .

- Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing decomposition pathways .

Q. What strategies validate the compound’s mechanism of action in biological systems?

- Target Engagement: Use cellular thermal shift assays (CETSA) to confirm target binding.

- Metabolite Profiling: LC-MS/MS identifies metabolic products in hepatocyte incubations (e.g., hydroxylation at the 4-methyl group) .

Q. How are deuterated analogs synthesized for pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.